molecular formula C14H13F2NO3S2 B8118708 N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine

Cat. No.: B8118708
M. Wt: 345.4 g/mol
InChI Key: VALBQGJXIYHOGA-UHFFFAOYSA-N
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Description

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine is a compound that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a difluoromethyl group attached to a sulfoximine moiety, which is further substituted with a tosyl group and a phenyl group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making this compound a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine can be synthesized through several synthetic routes. One common method involves the reaction of N-tosyl-S-phenylsulfoximine with difluoromethylating agents. For example, the reaction with difluoromethyltri(n-butyl)ammonium chloride under basic conditions can yield the desired product . Another approach involves the use of chlorodifluoromethane as a difluoromethylating agent . These reactions typically require mild conditions and can be carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases such as potassium carbonate and photocatalysts for radical reactions . The reactions are often carried out under mild conditions, such as room temperature and ambient pressure.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product will be the nucleophile substituted with a difluoromethyl group . In radical reactions, the products can include various difluoromethylated compounds .

Properties

IUPAC Name

N-(difluoromethyl-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S2/c1-11-7-9-13(10-8-11)22(19,20)17-21(18,14(15)16)12-5-3-2-4-6-12/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALBQGJXIYHOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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